molecular formula C16H15N3O2S B3050959 Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- CAS No. 30065-36-2

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-

Cat. No. B3050959
CAS RN: 30065-36-2
M. Wt: 313.4 g/mol
InChI Key: WMPPNMLFBMVRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule formation. This disruption ultimately leads to the activation of the caspase pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- has several advantages and limitations for laboratory experiments. One of the advantages is its potent anticancer activity, which makes it a promising compound for cancer research. However, one of the limitations is its low solubility in water, which makes it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research involving Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-. One potential direction is the development of new methods for synthesizing this compound with higher yields. Another potential direction is the study of its potential use in combination with other anticancer drugs to enhance its efficacy. Additionally, further research is needed to explore its potential use in other fields of research, such as neurodegenerative diseases and cardiovascular diseases.
In conclusion, Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- is a promising compound with potential applications in various fields of scientific research. Its potent anticancer activity and anti-inflammatory and antioxidant properties make it a promising compound for cancer research. However, further research is needed to explore its potential use in other fields of research and to develop new methods for synthesizing this compound with higher yields.

Scientific Research Applications

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- has been studied for its potential use in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines. It has been found to induce apoptosis in cancer cells by activating the caspase pathway.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-21-12-8-6-11(7-9-12)17-15(20)10-22-16-18-13-4-2-3-5-14(13)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPPNMLFBMVRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184133
Record name Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30065-36-2
Record name Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030065362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-
Reactant of Route 2
Reactant of Route 2
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-
Reactant of Route 3
Reactant of Route 3
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-
Reactant of Route 4
Reactant of Route 4
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-
Reactant of Route 5
Reactant of Route 5
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-
Reactant of Route 6
Reactant of Route 6
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.